molecular formula C20H23N3O3 B4708659 N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methoxybenzamide

N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methoxybenzamide

Cat. No. B4708659
M. Wt: 353.4 g/mol
InChI Key: KKBDSBWWVUHYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methoxybenzamide, also known as APMA, is a synthetic compound that has been widely used in scientific research. It is a member of the benzamide family and has shown potential in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methoxybenzamide inhibits AChE by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory. This compound has also been shown to have an allosteric effect on the nicotinic acetylcholine receptor, which can modulate the release of other neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. This compound has also been shown to have antinociceptive effects, reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methoxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of AChE, making it useful for studying the role of acetylcholine in various physiological processes. It is also relatively stable and easy to synthesize, making it a cost-effective option for researchers. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methoxybenzamide. One potential area of research is the development of this compound-based drugs for the treatment of neurological disorders. Another potential area of research is the use of this compound as a tool for studying the role of acetylcholine in various physiological processes. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications.

Scientific Research Applications

N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methoxybenzamide has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors have been used in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and myasthenia gravis.

properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-15(24)22-11-13-23(14-12-22)19-6-4-3-5-18(19)21-20(25)16-7-9-17(26-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBDSBWWVUHYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methoxybenzamide
Reactant of Route 2
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.